3-Propylbenzeneacetic acid
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Overview
Description
3-Propylbenzeneacetic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by a benzene ring substituted with a propyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method for preparing carboxylic acids, including 3-Propylbenzeneacetic acid, is the oxidation of alkylbenzenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO₂) followed by protonation can also yield carboxylic acids.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Propylbenzeneacetic acid can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Propylbenzeneacetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzene ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Benzeneacetic acid: Similar structure but lacks the propyl group.
Phenylacetic acid: Similar structure but with a phenyl group instead of a propyl group.
3-Phenylpropanoic acid: Similar structure but with a phenyl group instead of a benzene ring.
Uniqueness:
- The presence of the propyl group in 3-Propylbenzeneacetic acid provides unique steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
18698-76-5 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-propylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O2/c1-2-4-9-5-3-6-10(7-9)8-11(12)13/h3,5-7H,2,4,8H2,1H3,(H,12,13) |
InChI Key |
HYPKYPROBHIODM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)CC(=O)O |
Origin of Product |
United States |
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